molecular formula C21H24N2O4 B4735895 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione

Cat. No.: B4735895
M. Wt: 368.4 g/mol
InChI Key: FHUMOWPQDTXVKJ-UHFFFAOYSA-N
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Description

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione is a complex organic compound that features a biphenyl group linked through an ethoxy chain to an imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione typically involves multi-step organic reactions. One common method includes the reaction of biphenyl-2-ol with ethylene oxide to form 2-(2-biphenylyloxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to yield 2-[2-(2-biphenylyloxy)ethoxy]ethanol. The final step involves the cyclization of this intermediate with 5,5-dimethylhydantoin under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The imidazolidinedione core can be reduced to form imidazolidine derivatives.

    Substitution: The ethoxy chains can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Biphenyl ketones, biphenyl carboxylic acids.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The imidazolidinedione core can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-biphenylyloxy)ethoxy)ethanol
  • 5,5-dimethylhydantoin
  • 2-(2-(2-azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Uniqueness

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione is unique due to its combination of a biphenyl group and an imidazolidinedione core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,5-dimethyl-3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-21(2)19(24)23(20(25)22-21)12-13-26-14-15-27-18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-11H,12-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUMOWPQDTXVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCOCCOC2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
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3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione

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